(R)-2-Amino-2-(2-chloro-5-fluorophenyl)aceticacidhcl
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Overview
Description
®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker reaction, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield ®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid.
Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of halogenated amino acids on protein structure and function. The presence of chlorine and fluorine atoms can influence the folding and stability of proteins, making it a valuable tool for protein engineering studies.
Medicine
In medicine, ®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its unique structure may impart desirable pharmacokinetic properties to drug candidates, such as improved metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its halogenated structure can enhance the efficacy and stability of these products.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride
- 2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride
- 2-Amino-2-(2-bromophenyl)acetic acid hydrochloride
Uniqueness
®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride is unique due to the simultaneous presence of both chlorine and fluorine atoms on the phenyl ring. This dual halogenation can significantly alter its chemical and biological properties compared to compounds with only one halogen substituent. The presence of both halogens can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-chloro-5-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7ClFNO2/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
FXMRKRQYYDWSHP-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)N)Cl |
Origin of Product |
United States |
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